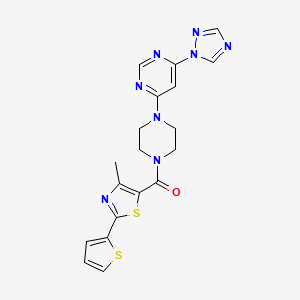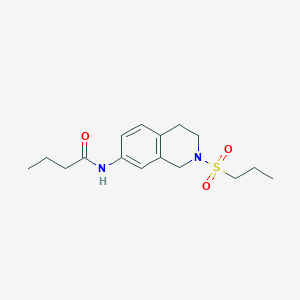
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Propylsulfonyl chloride.
Conditions: Utilization of a base (e.g., pyridine) to facilitate the sulfonylation reaction.
Formation of the Butyramide Moiety:
Reactants: Butyryl chloride.
Conditions: Amide formation under basic conditions.
Industrial Production Methods:
For large-scale production, the process may be optimized to increase yield and purity. This often involves:
Optimization of Reaction Conditions: Such as temperature, pH, and reaction time.
Purification Techniques: Including crystallization, distillation, or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves multi-step organic synthesis techniques. One common method includes:
Formation of Isoquinoline Core:
Reactants: A suitable precursor such as an ortho-aminobenzyl halide.
Conditions: Cyclization under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Converts specific functional groups to their oxidized forms.
Common Reagents: Potassium permanganate, chromium trioxide.
Reduction:
Converts ketones or other functional groups to alcohols.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Functional group substitution on the isoquinoline ring or the sulfonyl group.
Common Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids or sulfoxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various derivatives depending on the substituent added.
Scientific Research Applications
Chemistry:
Catalysis: Isoquinoline derivatives often serve as catalysts in organic reactions.
Material Science: Used in the synthesis of novel materials due to their structural properties.
Biology and Medicine:
Biochemical Studies: Used as probes to study enzyme activities and cellular processes.
Industry:
Agriculture: Compounds with sulfonyl groups are used in the development of agrochemicals.
Polymer Science: Utilized in the production of specialty polymers and materials.
Mechanism of Action
Molecular Targets:
The compound often interacts with specific enzymes or receptors in biological systems, potentially altering their function.
Pathways Involved:
May modulate signaling pathways, leading to various biological effects depending on the context of use.
Comparison with Similar Compounds
N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:
Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:
Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
This concludes a detailed look into the fascinating compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide. Its unique structure and versatile reactivity make it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-5-16(19)17-15-7-6-13-8-9-18(12-14(13)11-15)22(20,21)10-4-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPSYYDSDWTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)CCC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
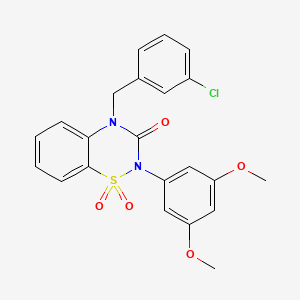
![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)
![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)
![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)
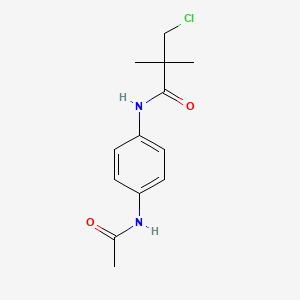
![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)
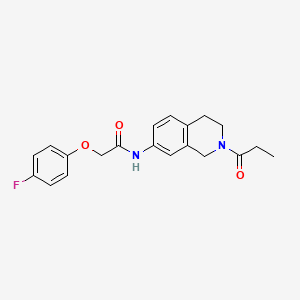
![4-N,6-N-Bis[2-(1-methylimidazol-4-yl)ethyl]-2-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2474730.png)
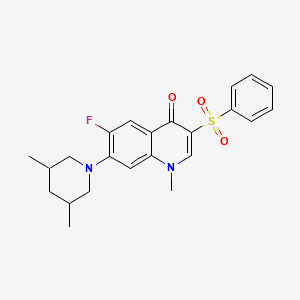

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2474734.png)
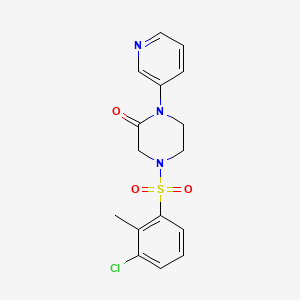
![1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine](/img/structure/B2474739.png)
